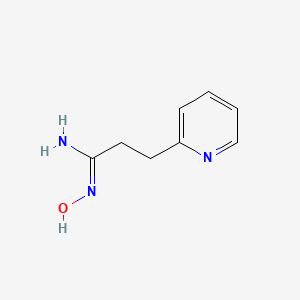
N'-hydroxy-3-(pyridin-2-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-3-(pyridin-2-yl)propanimidamide is a chemical compound with the molecular formula C8H11N3O. It is a heterocyclic building block that has garnered interest in various fields of scientific research due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can be achieved through several methods. One common approach involves the reaction of nitrostyrenes with 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates. These intermediates are then transformed into the desired imidates under ambient conditions using heterogeneous Lewis acid catalysis in the presence of aluminum oxide (Al2O3) and cesium carbonate (Cs2CO3) in alcoholic media .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-3-(pyridin-2-yl)propanimidamide are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-3-(pyridin-2-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various Lewis acids. The reaction conditions often involve mild temperatures and metal-free environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N’-hydroxy-3-(pyridin-2-yl)propanimidamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N’-hydroxy-3-(pyridin-2-yl)propanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications.
Uniqueness
N’-hydroxy-3-(pyridin-2-yl)propanimidamide is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N'-hydroxy-3-pyridin-2-ylpropanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)5-4-7-3-1-2-6-10-7/h1-3,6,12H,4-5H2,(H2,9,11) |
Clave InChI |
QPGSOJVVCSODJX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=NC(=C1)CC/C(=N/O)/N |
SMILES canónico |
C1=CC=NC(=C1)CCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















